(3Z,5R,7S,8S,11Z,13R,15S,16S)-3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione
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Overview
Description
Conglobatin is a macrodiolide compound produced by certain strains of the bacterium Streptomyces. It is known for its unique structure, which includes a dimeric macrolide dilactone.
Preparation Methods
Synthetic Routes and Reaction Conditions: Conglobatin is typically isolated from the fermentation broth of Streptomyces conglobatus. The fermentation process involves culturing the bacterium in a nutrient-rich medium, followed by extraction and purification of the compound using organic solvents such as ethyl acetate .
Industrial Production Methods: Industrial production of conglobatin involves large-scale fermentation of Streptomyces conglobatus. The fermentation broth is subjected to solvent extraction, and the crude extract is purified using chromatographic techniques to obtain pure conglobatin .
Chemical Reactions Analysis
Types of Reactions: Conglobatin undergoes various chemical reactions, including:
Oxidation: Conglobatin can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can modify the lactone rings in conglobatin.
Substitution: Substitution reactions can introduce different functional groups into the conglobatin molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and organometallic compounds.
Major Products: The major products formed from these reactions include various oxazole derivatives and modified lactone rings .
Scientific Research Applications
Conglobatin has several scientific research applications, including:
Chemistry: Conglobatin is used as a model compound for studying macrodiolide synthesis and reactions.
Biology: It is used to study the biological activity of macrodiolides and their interactions with cellular targets.
Medicine: Conglobatin has shown potential as an anticancer agent due to its ability to inhibit the heat shock protein 90 (Hsp90) and disrupt the Hsp90-Cdc37 complex formation. .
Mechanism of Action
Conglobatin exerts its effects by inhibiting the heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone that assists in the proper folding and stabilization of various client proteins, including many oncogenic proteins. Conglobatin binds to the N-terminal domain of Hsp90, preventing its interaction with the co-chaperone Cdc37. This disruption leads to the degradation of client proteins and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Conglobatin is unique among macrodiolides due to its specific structure and potent cytotoxic activity. Similar compounds include:
Vermiculin: A mold metabolite with a similar dimeric macrolide dilactone structure.
Pyrenophorin: Another mold metabolite with a similar structure.
Elaiophylin: A macrodiolide produced by Streptomyces species with similar cytotoxic properties
Properties
Molecular Formula |
C28H38N2O6 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(3Z,5S,7S,8S,11Z,13R,15S,16S)-3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione |
InChI |
InChI=1S/C28H38N2O6/c1-17-7-19(3)25(11-23-13-29-15-33-23)35-28(32)22(6)10-18(2)8-20(4)26(12-24-14-30-16-34-24)36-27(31)21(5)9-17/h9-10,13-20,25-26H,7-8,11-12H2,1-6H3/b21-9-,22-10-/t17-,18+,19-,20-,25-,26-/m0/s1 |
InChI Key |
LAJRJVDLKYGLOO-VMFSISJWSA-N |
Isomeric SMILES |
C[C@H]1/C=C(\C(=O)O[C@H]([C@H](C[C@@H](/C=C(\C(=O)O[C@H]([C@H](C1)C)CC2=CN=CO2)/C)C)C)CC3=CN=CO3)/C |
Canonical SMILES |
CC1CC(C(OC(=O)C(=CC(CC(C(OC(=O)C(=C1)C)CC2=CN=CO2)C)C)C)CC3=CN=CO3)C |
Origin of Product |
United States |
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